N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-6,7-dihydro-4H-furo[3,4-c]pyran-1-carboxamide
Description
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-6,7-dihydro-4H-furo[3,4-c]pyran-1-carboxamide is a complex organic compound that features a pyrazole ring, a chlorophenyl group, and a furo[3,4-c]pyran moiety
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-6,7-dihydro-4H-furo[3,4-c]pyran-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-14-3-1-12(2-4-14)8-22-9-15(7-20-22)21-18(23)17-16-5-6-24-10-13(16)11-25-17/h1-4,7,9,11H,5-6,8,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTGORYOMWFUTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=COC(=C21)C(=O)NC3=CN(N=C3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-6,7-dihydro-4H-furo[3,4-c]pyran-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chlorobenzyl bromide with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. This intermediate is then reacted with a furo[3,4-c]pyran derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-6,7-dihydro-4H-furo[3,4-c]pyran-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-6,7-dihydro-4H-furo[3,4-c]pyran-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-6,7-dihydro-4H-furo[3,4-c]pyran-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A fungicide with a similar pyrazole structure.
Trifloxystrobin: Another fungicide with a related chemical framework.
Prothioconazole: A triazole fungicide with structural similarities.
Uniqueness
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-6,7-dihydro-4H-furo[3,4-c]pyran-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furo[3,4-c]pyran moiety, in particular, sets it apart from other similar compounds, potentially offering unique interactions and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
